2-{[2-(Piperidin-1-yl)ethyl]carbamoyl}cyclohexanecarboxylic acid
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Overview
Description
2-{[2-(Piperidin-1-yl)ethyl]carbamoyl}cyclohexanecarboxylic acid is a compound that features a piperidine moiety, which is a six-membered heterocyclic ring containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(Piperidin-1-yl)ethyl]carbamoyl}cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 2-(piperidin-1-yl)ethylamine under appropriate conditions. The reaction may require the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Types of Reactions:
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The compound can participate in substitution reactions, especially at the nitrogen atom of the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Piperidinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-{[2-(Piperidin-1-yl)ethyl]carbamoyl}cyclohexanecarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[2-(Piperidin-1-yl)ethyl]carbamoyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets in the body. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Piperidine: A simpler compound with a similar structure but lacking the additional functional groups.
Piperidinones: Oxidized derivatives of piperidine with different chemical properties.
Substituted Piperidines: Compounds with various substituents on the piperidine ring, leading to different biological activities.
Uniqueness: 2-{[2-(Piperidin-1-yl)ethyl]carbamoyl}cyclohexanecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C15H26N2O3 |
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Molecular Weight |
282.38 g/mol |
IUPAC Name |
2-(2-piperidin-1-ylethylcarbamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H26N2O3/c18-14(12-6-2-3-7-13(12)15(19)20)16-8-11-17-9-4-1-5-10-17/h12-13H,1-11H2,(H,16,18)(H,19,20) |
InChI Key |
UOYGYBMQXLFZNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2CCCCC2C(=O)O |
Origin of Product |
United States |
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